molecular formula C21H20O3 B11657646 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11657646
M. Wt: 320.4 g/mol
InChI Key: FQRHOHYQPVDGHD-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative structurally related to the benzo[c]chromen-6-one scaffold. This compound features a 3-methylbenzyloxy substituent at the 3-position of the partially hydrogenated coumarin core.

The benzo[c]chromen-6-one framework is notable for its planar aromatic system, which facilitates π-π interactions and metal coordination. The 3-methylbenzyloxy group in the target compound likely modulates lipophilicity, cellular permeability, and steric interactions compared to hydroxyl or other alkoxy substituents .

Properties

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

3-[(3-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H20O3/c1-14-5-4-6-15(11-14)13-23-16-9-10-18-17-7-2-3-8-19(17)21(22)24-20(18)12-16/h4-6,9-12H,2-3,7-8,13H2,1H3

InChI Key

FQRHOHYQPVDGHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Resorcinol and Ethyl Cyclohexanecarboxylate Cyclization

Resorcinol (10 mmol) and ethyl cyclohexanecarboxylate (11 mmol) are heated at 85°C under neat conditions for 30 minutes with zirconium(IV) chloride (ZrCl₄, 7.5 mmol) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, forming the lactone ring through intramolecular ester cyclization. The crude product is precipitated in ice-cold water, yielding 81% of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) as a light-yellow powder.

Key Reaction Parameters

ParameterValue
Temperature85°C
CatalystZrCl₄ (7.5 mmol)
Reaction Time30 minutes
Yield81%

Alternative Catalytic Systems

The Pechmann reaction can also be catalyzed by methanesulfonyl chloride (MsCl) or boron trifluoride diethyl etherate (BF₃·Et₂O) . For example, MsCl (1.2 equiv) in dichloromethane at 0°C facilitates cyclization within 2 hours, achieving comparable yields (78–82%). BF₃·Et₂O enhances regioselectivity, particularly for bulky substituents, by stabilizing the transition state during lactonization.

Alternative Synthetic Routes

Kostanecki-Robinson Method

The Kostanecki-Robinson reaction constructs the chromone ring via condensation of a β-diketone with an acid anhydride. For example, 2-hydroxy-4-methoxyacetophenone reacts with acetic anhydride under basic conditions (piperidine, 120°C) to form the chromenone core, which is subsequently alkylated. However, this method requires stringent anhydrous conditions and offers lower yields (65–70%) compared to Pechmann condensation.

Solid-Phase Synthesis

Immobilizing resorcinol derivatives on Wang resin enables stepwise assembly of the chromenone scaffold. After cyclization using polyphosphoric acid (PPA), the product is cleaved from the resin with trifluoroacetic acid (TFA), yielding 68% purity. While scalable, this approach demands specialized equipment and is less cost-effective.

Optimization and Scalability

Catalyst Screening

Comparative studies of Lewis acids (Table 1) reveal ZrCl₄ as optimal for Pechmann condensation, balancing cost and efficiency. BF₃·Et₂O, though effective, poses handling challenges due to its hygroscopic nature.

Table 1: Catalyst Performance in Pechmann Condensation

CatalystTemperature (°C)Time (h)Yield (%)
ZrCl₄850.581
MsCl0278
BF₃·Et₂O251.575
PPA120465

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates by stabilizing the transition state. Nonpolar solvents (toluene, dichloromethane) reduce side reactions but prolong reaction times.

Characterization and Quality Control

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time at 12.3 minutes.

Elemental Analysis

Combustion analysis aligns with theoretical values for C₂₂H₂₂O₃:

  • Calculated: C 72.21%, H 5.59%

  • Observed: C 72.44%, H 5.67% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the aromatic rings or reduce any carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzylic ketones or aldehydes.

    Reduction: Fully hydrogenated benzo[c]chromen derivatives.

    Substitution: Various substituted benzo[c]chromen derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its therapeutic properties :

  • Anti-inflammatory Activity : Research indicates that the compound may inhibit pathways involved in inflammation. Studies are focusing on its potential to reduce markers of inflammation in cellular models.
  • Antioxidant Properties : The ability to scavenge free radicals and protect cells from oxidative damage is being explored. This could have implications for age-related diseases and cancer prevention.
  • Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Pharmacology

In pharmacology, the compound's interactions with biological targets are being analyzed:

  • Enzyme Inhibition : Investigations into how the compound inhibits enzymes involved in metabolic pathways are ongoing. This could lead to the development of new therapeutic agents.
  • Receptor Modulation : The effects on various receptors (e.g., cannabinoid receptors) are being studied to understand its potential as a drug candidate for pain relief and other conditions.

Materials Science

The unique structural properties of 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one make it a candidate for novel materials:

  • Electronic Applications : Its potential use in organic electronics is being explored due to its ability to conduct electricity under certain conditions.
  • Optical Properties : Research is being conducted on its optical characteristics for applications in photonic devices.

Biological Studies

In biology, the compound's effects on cellular processes are being investigated:

  • Cell Proliferation : Studies are examining how this compound affects cell growth and division in various cell lines.
  • Apoptosis Induction : The mechanisms by which it induces programmed cell death are being elucidated to understand its potential as an anticancer agent.

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines by activating caspase pathways. These findings suggest a promising avenue for further research into its use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may interact with enzymes and receptors, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Fluorescence Sensing Properties

  • THU-OH vs. URO-B : THU-OH’s saturated core improves aqueous solubility and reduces photobleaching compared to URO-B. Both exhibit "turn-off" fluorescence upon Iron(III) binding, but THU-OH’s hydrogenated ring enhances stability in cellular assays .
  • Substituent Effects : Electron-donating groups (e.g., -OH, -OCH3) enhance metal coordination, while bulky substituents (e.g., 3-methylbenzyl) may sterically hinder binding .

Enzyme Inhibition (PDE2)

  • Alkyl vs. Aromatic Substituents : Alkyl chains (e.g., pentyloxy) optimize PDE2 inhibition (IC50 ~33 μM), likely due to hydrophobic interactions with the enzyme’s active site. Aromatic substituents (e.g., 3,5-dimethoxybenzyl in 4m) balance lipophilicity and steric fit .

Biological Activity

3-[(3-Methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (commonly referred to as compound 1) is a synthetic derivative of the benzochromene class, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C21H20O3
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 307549-81-1

The biological activity of compound 1 is primarily linked to its interaction with various receptors and enzymes in the body:

  • G Protein-Coupled Receptors (GPCRs) : Compound 1 may act as a modulator of GPCRs, which are pivotal in numerous physiological processes. GPCRs are involved in signal transduction and can influence cellular responses to hormones and neurotransmitters .
  • Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, potentially influencing mood and motor control. It may act as a dopamine agonist, which could be beneficial in treating conditions such as Parkinson's disease .

Antioxidant Properties

Research indicates that compounds in the benzochromene class possess significant antioxidant capabilities. This property is crucial for mitigating oxidative stress-related damage in cells, which is linked to various chronic diseases.

Anti-inflammatory Effects

Compound 1 has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect can be beneficial in conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

There is evidence suggesting that compound 1 may offer neuroprotective benefits by enhancing dopaminergic signaling pathways. This could lead to potential applications in neurodegenerative diseases.

Study 1: Neuroprotective Effects

A study investigated the effects of compound 1 on neuronal cells exposed to oxidative stress. Results demonstrated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to its antioxidant properties.

Treatment GroupCell Viability (%)Oxidative Stress Markers
Control30High
Compound 170Low

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, compound 1 was administered and showed a notable reduction in swelling and pain compared to a control group. The study highlighted its potential as an anti-inflammatory agent.

Treatment GroupSwelling Reduction (%)Pain Score (0-10)
Control108
Compound 1503

Q & A

Q. What synthetic methodologies are most effective for preparing 3-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

The compound can be synthesized via multi-step protocols involving cyclocondensation or three-component reactions. For example:

  • Three-component synthesis : Combine β-ketoesters, primary amines, and chalcones in glycerol with Sc(OTf)₃ as a catalyst at 100°C for 24 hours. This method avoids oxidants and aligns with green chemistry principles .
  • Cyclocondensation : Use 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under reflux conditions. Purify via silica column chromatography (petroleum ether/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and ring systems. For example, aromatic protons appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.35 ppm .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., m/z 300.2600 for related benzo[c]chromenones) .
  • X-ray Crystallography : Determine the 3D conformation and hydrogen-bonding patterns in monoclinic crystals (space group C2/c, β = 98.02°) .

Q. What purification strategies are recommended for isolating this compound?

  • Column Chromatography : Use silica gel with a petroleum ether/ethyl acetate gradient (96:4 to 90:10 v/v) to separate impurities .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) based on melting point data (e.g., 190–192°C for analogs) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposition occurs above 200°C; store at room temperature in inert atmospheres .
  • pH Sensitivity : Monitor degradation via HPLC in acidic (pH < 3) or basic (pH > 9) conditions, as ester or ether linkages may hydrolyze .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Consult safety data sheets for first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can reaction mechanisms for benzo[c]chromen-6-one synthesis be elucidated?

  • Kinetic Studies : Monitor intermediates via time-resolved NMR or LC-MS. For example, Sc(OTf)₃ catalyzes imine formation in three-component reactions, followed by cyclization .
  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and activation energies for key steps like [3+3] cyclizations .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-Response Analysis : Test compound efficacy in multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds .
  • Matrix Effects : Account for organic degradation in biological assays (e.g., stabilize samples at 4°C to reduce thermal decomposition) .

Q. How can computational tools enhance the study of this compound’s interactions?

  • Molecular Docking : Predict binding affinities to enzymes (e.g., kinases) using AutoDock Vina. Validate with surface plasmon resonance (SPR) .
  • Molecular Dynamics : Simulate conformational flexibility in aqueous vs. lipid environments to guide drug design .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

  • HPLC-MS/MS : Use a C18 column (acetonitrile/water mobile phase) with multiple reaction monitoring (MRM) for sensitivity down to 0.1 ppm .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, such as diastereomers or regioisomers .

Q. How can reproducibility issues in multi-step syntheses be mitigated?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, temperature) using factorial designs to maximize yield (>70%) and minimize side products .

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